4-((4-Chloro-3-nitrobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-((4-Chloro-3-nitrobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chloro-3-nitrobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 4-fluorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbonyl compounds under acidic or basic conditions to yield the desired triazole derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are often employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.
Biology
Biologically, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be investigated for potential therapeutic applications.
Medicine
In medicine, compounds like this are explored for their potential as drug candidates. Their ability to interact with biological targets makes them promising leads in drug discovery.
Industry
Industrially, triazole derivatives are used in the development of agrochemicals, dyes, and materials with specific properties. This compound may find applications in these areas due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-((4-Chloro-3-nitrobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes, bind to receptors, or interfere with cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione
- 4-((4-Nitrobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
The presence of both chloro and nitro groups in the benzylidene moiety, along with the fluorophenyl group, may confer unique chemical and biological properties to 4-((4-Chloro-3-nitrobenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from similar compounds.
Properties
CAS No. |
585551-62-8 |
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Molecular Formula |
C15H9ClFN5O2S |
Molecular Weight |
377.8 g/mol |
IUPAC Name |
4-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9ClFN5O2S/c16-12-6-1-9(7-13(12)22(23)24)8-18-21-14(19-20-15(21)25)10-2-4-11(17)5-3-10/h1-8H,(H,20,25)/b18-8+ |
InChI Key |
URZCDVPSPONNAD-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])F |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])F |
Origin of Product |
United States |
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